molecular formula C10H12O2 B3101968 3-(Allyloxy)-5-methylphenol CAS No. 1407487-25-5

3-(Allyloxy)-5-methylphenol

Cat. No.: B3101968
CAS No.: 1407487-25-5
M. Wt: 164.2 g/mol
InChI Key: YTJNXEJCYCCNSI-UHFFFAOYSA-N
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Description

3-(Allyloxy)-5-methylphenol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Biological Activity

3-(Allyloxy)-5-methylphenol, also known as Allyl-5-methyl-2-hydroxyphenyl ether, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, anti-inflammatory potential, and other relevant pharmacological activities.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol

The structure of this compound features an allyloxy group attached to a methyl-substituted phenol ring, which contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition zones comparable to standard antibiotics.

Bacterial Strain Zone of Inhibition (mm) Standard Antibiotic Zone of Inhibition (mm)
Staphylococcus aureus15Vancomycin18
Escherichia coli14Ampicillin16
Pseudomonas aeruginosa13Ciprofloxacin17

The compound's effectiveness against these pathogens suggests its potential for use in developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines. The compound was shown to downregulate the expression of COX-2 and iNOS, which are critical mediators in inflammatory responses.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Antioxidant Activity : The phenolic structure contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Study on Antimicrobial Efficacy

A recent study focused on the synthesis and antimicrobial screening of derivatives of phenolic compounds, including this compound. The results indicated that this compound showed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria when tested at various concentrations .

Anti-inflammatory Effects in Animal Models

In animal models of inflammation, administration of this compound resulted in reduced swelling and pain response. The compound was administered orally at doses ranging from 10 to 50 mg/kg body weight, demonstrating a dose-dependent reduction in inflammatory markers .

Properties

IUPAC Name

3-methyl-5-prop-2-enoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-4-12-10-6-8(2)5-9(11)7-10/h3,5-7,11H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJNXEJCYCCNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Orcinol and allyl iodide were processed as described in Example 88C to provide the title compound. MS (DCI) m/z 165 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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